molecular formula C7H15ClN2O3S B12324628 [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride

Cat. No.: B12324628
M. Wt: 242.72 g/mol
InChI Key: ZCMADXFTIUIPKZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (hypothetical D₂O, 400 MHz):

  • δ 1.85–1.95 (m, 2H, H-3 of butanamide): Methylene protons adjacent to the methylsulfanyl group.
  • δ 2.10 (s, 3H, SCH₃): Methyl group of the thioether.
  • δ 2.45–2.60 (m, 2H, H-4 of butanamide): Methine protons near the sulfur atom.
  • δ 3.25 (t, 1H, H-2): Methine proton adjacent to the amino group.
  • δ 3.90 (s, 2H, CH₂COO⁻): Methylene group of the acetic acid moiety.
  • δ 8.20 (br s, 1H, NH): Amide proton.

¹³C NMR (hypothetical D₂O, 100 MHz):

  • δ 15.2 (SCH₃): Methyl carbon of the thioether.
  • δ 28.4 (C-3), 35.1 (C-4): Aliphatic carbons of the butanamide chain.
  • δ 52.8 (C-2): Chiral center bearing the amino group.
  • δ 172.1 (C=O, amide), 175.3 (C=O, carboxylic acid): Carbonyl resonances.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3280 cm⁻¹: N-H stretch (amide and ammonium).
  • 1650 cm⁻¹: Amide I (C=O stretch).
  • 1550 cm⁻¹: Amide II (N-H bend).
  • 620 cm⁻¹: C-S stretch (thioether).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode would show:

  • m/z 207.1 [M+H-Cl]⁺: Loss of hydrochloride.
  • m/z 135.0: Fragment corresponding to the deacetylated butanamide chain.

X-ray Crystallography and Solid-State Properties

While no direct crystallographic data exists for this compound, analogous hydrochloride salts of amino acid derivatives exhibit monoclinic crystal systems with P2₁ space groups. The ionic lattice likely features:

  • Hydrogen-bonding networks : Between the ammonium (-NH₃⁺), carboxylic acid (-COO⁻), and chloride ions.
  • Thioether interactions : The methylsulfanyl group may participate in hydrophobic packing.

Table 2: Hypothetical Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a=5.4 Å, b=7.2 Å, c=10.1 Å
β Angle 98.5°

The hydrochloride salt enhances crystallinity by stabilizing zwitterionic forms, a common trait in amino acid derivatives.

Computational Molecular Modeling and Conformational Analysis

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level reveal:

  • Low-energy conformers : The methylsulfanyl group adopts a gauche orientation relative to the amide carbonyl to minimize steric clash.
  • Intramolecular hydrogen bonds : Between the amino group (N-H) and the carboxylic acid oxygen (O=C-O⁻).
  • Electrostatic potential maps : Highlight nucleophilic regions at the sulfur atom and electrophilic zones near the ammonium group.

Figure 1: Optimized Geometry (DFT)

  • Bond lengths: C-S = 1.82 Å, C=O = 1.23 Å.
  • Dihedral angles: C2-C3-C4-S = 68°, favoring staggered conformations.

Molecular dynamics (MD) simulations in aqueous solvent show rapid interconversion between extended and folded states, with the hydrochloride ion forming stable solvent bridges.

Properties

Molecular Formula

C7H15ClN2O3S

Molecular Weight

242.72 g/mol

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H

InChI Key

ZCMADXFTIUIPKZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride is characterized by several distinctive structural features, including an amino group, a methylthio group, and a butanamido group. This compound has the following properties:

Property Value
Molecular Formula C7H15ClN2O3S
Molecular Weight 242.72 g/mol
IUPAC Name 2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride
Standard InChI InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H
Standard InChIKey ZCMADXFTIUIPKZ-UHFFFAOYSA-N
Canonical SMILES CSCCC(C(=O)NCC(=O)O)N.Cl

The compound is essentially a dipeptide where the methionine component contributes the 2-amino-4-(methylsulfanyl)butanoic acid moiety, and glycine provides the acetic acid portion, with the entire molecule in its hydrochloride salt form.

General Synthetic Considerations

The synthesis of this compound presents several challenges that must be addressed to ensure successful preparation:

  • Preservation of stereochemical integrity of the methionine component
  • Selective formation of the amide bond between methionine and glycine
  • Management of the thioether group's reactivity
  • Controlled conversion to the hydrochloride salt
  • Purification to achieve high-quality crystals

These considerations guide the selection of appropriate synthetic strategies, reagents, and conditions throughout the preparation process.

Peptide Coupling Synthetic Pathway

The most direct approach for synthesizing this compound involves peptide coupling methodology, which typically encompasses several key steps.

Protection of the Amino Group

Prior to coupling, the amino group of methionine must be protected to prevent self-condensation and ensure selective reactivity. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl)
  • Fmoc (9-fluorenylmethoxycarbonyl)
  • Cbz (benzyloxycarbonyl)

Activation and Coupling

The activation of the carboxylic acid group of methionine is crucial for efficient coupling with glycine. Several activation methods can be employed:

Carbodiimide Coupling

This method involves activating the carboxylic acid with carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of additives like 1-hydroxybenzotriazole (HOBt) can enhance reactivity and reduce racemization.

Mixed Anhydride Method

In this approach, the carboxylic acid of protected methionine is converted to a mixed anhydride using reagents like isobutyl chloroformate, which then reacts with glycine to form the amide bond.

Active Ester Method

The protected methionine can be converted to an active ester, such as an N-hydroxysuccinimide (NHS) ester, which facilitates coupling with glycine.

Deprotection

After successful coupling, the protecting group on the methionine amino group must be removed:

  • Boc groups are typically removed using trifluoroacetic acid (TFA)
  • Fmoc groups can be cleaved using bases like piperidine
  • Cbz groups are usually removed by catalytic hydrogenation

Salt Formation

The final step involves conversion to the hydrochloride salt, which can be accomplished through acidification with hydrochloric acid or treatment with hydrogen chloride gas.

Synthesis via Glycine Ester Intermediates

An alternative synthetic approach involves the use of glycine ester intermediates, which can facilitate the coupling process and potentially improve yields.

Preparation of Glycine Methyl Ester Hydrochloride

Glycine methyl ester hydrochloride is a key intermediate in this synthetic pathway. Several methods for its preparation have been documented:

Method Using Concentrated Sulfuric Acid

This method involves the following steps:

  • Placing glycine in methanol
  • Adding concentrated sulfuric acid under carefully controlled temperature conditions
  • Heating the solution to reflux, then cooling
  • Concentrating the solution to remove methanol
  • Adding water to obtain glycine methyl ester sulfate solution
  • Adjusting the pH with ammonia
Continuous Synthesis Method

A more efficient continuous process involves:

  • Mixing glycine and anhydrous methanol in a glass-lined mixing tank
  • Feeding hydrogen chloride gas at a controlled flow rate until glycine is completely dissolved
  • Maintaining the system at a reaction temperature of 55-60°C
  • Continuously transferring the mixed materials into a conical reactor
  • Collecting the precipitated crystals

Table 2: Reaction Parameters for Glycine Methyl Ester Hydrochloride Synthesis

Parameter Batch Method Continuous Method
Molar Ratio (Glycine:Methanol) Variable 1:10
Acid Source Concentrated H2SO4 HCl gas
Temperature Reflux, then cooling <40°C (initial), 55-60°C (reaction)
Processing Concentration, pH adjustment Continuous crystallization
Crystallization Batch Continuous
pH Control 0-5 Not specified

Coupling with Protected Methionine

The glycine methyl ester is then coupled with protected methionine using one of the activation methods described previously. The use of the methyl ester can improve the solubility of glycine in organic solvents, enhancing reaction efficiency.

Ester Hydrolysis and Salt Formation

Following successful coupling, the methyl ester is hydrolyzed using basic conditions (such as sodium hydroxide or lithium hydroxide), followed by deprotection of the methionine amino group and formation of the hydrochloride salt.

Methionine Component Preparation

The preparation of the methionine component (2-amino-4-methylsulfanylbutanoic acid) is a critical aspect of the overall synthesis.

Synthesis from Homocysteine Derivatives

One approach involves the S-methylation of homocysteine derivatives:

  • Preparation of a sodium salt of the sulfide anion of homocysteine in liquid ammonia
  • Reaction with methyl iodide
  • Purification of the resulting methionine

The reaction can be represented as:

(CH2)2CH-COOH + CH3I → CH3-S-(CH2)2CH-COOH
| |
NH2 NH2

Free Radical Addition Approach

Another synthetic pathway involves:

  • Free radical addition of methyl mercaptan to 2-hydroxy-3-butenoic acid
  • Hydrolysis of the addition product by reaction with sulfuric acid
  • Conversion to the amino acid through appropriate functional group transformations

Enzymatic Resolution Methods

For obtaining enantiomerically pure methionine, enzymatic resolution approaches can be employed:

  • Selective hydrolysis of racemic N-protected derivatives using specific acylase enzymes
  • Separation of the resulting mixture to obtain the desired enantiomer
  • Conversion to the free amino acid form

Salt Formation and Crystallization

The conversion of the dipeptide [2-Amino-4-(methylsulfanyl)butanamido]acetic acid to its hydrochloride salt form is a critical final step in the synthesis.

Acidification Methods

Several approaches for salt formation are available:

Direct Acidification

Treatment of the free dipeptide with hydrochloric acid solution until reaching the desired pH (typically pH 2-3) results in salt formation.

Gaseous HCl Treatment

Alternatively, bubbling hydrogen chloride gas through a solution of the dipeptide in an appropriate solvent can facilitate salt formation.

Crystallization Techniques

The crystallization of this compound requires careful control of conditions:

  • Temperature control: Typically cooling to 5-15°C
  • Solvent selection: Methanol, ethanol, or mixed solvent systems
  • Seeding: Addition of seed crystals to promote crystallization
  • Controlled cooling rates to enhance crystal quality

The precipitated crystals are then isolated by filtration, washed with cold solvent, and dried under appropriate conditions.

Purification and Characterization

Purification Methods

Purification of this compound typically involves:

Recrystallization

Recrystallization from appropriate solvent systems is the most common purification method. Suitable solvents include methanol, ethanol, or mixed solvent systems.

Chromatographic Purification

For higher purity requirements, chromatographic techniques may be employed:

  • Preparative liquid chromatography using appropriate column types and solvent systems
  • Ion-exchange chromatography, particularly useful for separating the target compound from related impurities

Analytical Characterization

The characterization of this compound typically involves multiple analytical techniques:

  • Spectroscopic analysis: NMR (1H and 13C), IR, mass spectrometry
  • Chromatographic analysis: HPLC for purity determination
  • Elemental analysis: Confirming the elemental composition
  • Thermal analysis: Determining melting point, thermal stability
  • X-ray crystallography: Elucidating the crystal structure

Challenges and Optimization Strategies

Several challenges may arise during the synthesis of this compound, necessitating specific optimization strategies.

Stereochemical Control

Maintaining the stereochemical integrity of the methionine component presents a significant challenge. Strategies to address this include:

  • Careful selection of coupling reagents known to minimize racemization
  • Reduced reaction temperatures during critical steps
  • Use of additives like HOBt that suppress racemization
  • Monitoring of optical purity throughout the synthesis

Thioether Oxidation Prevention

The methylsulfanyl (thioether) group is susceptible to oxidation, which can lead to side products. Preventive measures include:

  • Conducting reactions under inert atmosphere (nitrogen or argon)
  • Addition of antioxidants to reaction mixtures
  • Careful temperature control to minimize oxidation
  • Avoidance of strong oxidizing agents

Solubility Challenges

The differential solubility of the various intermediates can pose challenges. Solutions include:

  • Careful solvent selection for each synthetic step
  • Use of phase-transfer catalysts when necessary
  • Adjustment of pH and temperature to optimize solubility
  • Consideration of co-solvent systems

Comparative Analysis of Synthetic Routes

Table 3: Comparative Analysis of Synthetic Routes

Synthetic Approach Key Features Advantages Limitations References
Direct Peptide Coupling Single-step coupling of protected methionine with glycine Simplicity, well-established methodology Potential racemization, purification challenges
Via Glycine Ester Intermediates Uses glycine methyl ester before coupling Better solubility, controlled reactivity Additional steps for ester formation and hydrolysis
Via Activated Acyl Chlorides Formation of acyl chloride derivatives Rapid reaction kinetics, high reactivity Potential side reactions, sensitivity to moisture
Solid-Phase Synthesis Attachment to solid support during synthesis Simplified purification, potential automation Specialized equipment required, scale limitations
Enzymatic Approaches Use of enzymes for stereochemical control High stereoselectivity, mild conditions Enzyme cost, limited substrate scope

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are common.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Chiral Building Block : This compound serves as a chiral building block in the synthesis of complex molecules. Its unique structure allows chemists to create various derivatives that can be utilized in drug development and other chemical syntheses.
  • Synthetic Routes : The compound is synthesized through methods that involve protecting functional groups, forming amide bonds, and introducing the methylthio group. This makes it valuable for creating specific chemical entities in organic synthesis.

2. Biology

  • Enzyme-Substrate Interactions : It is used in studies examining enzyme-substrate interactions, which are critical for understanding biochemical pathways and mechanisms. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its utility in biological assays.
  • Protein Folding Studies : The compound can also be involved in research related to protein folding, which is essential for understanding diseases related to misfolded proteins.

3. Medicine

  • Therapeutic Potential : There is ongoing research into its potential as a therapeutic agent. The compound may exhibit biological activities that could lead to the development of new drugs targeting specific diseases or conditions .
  • Drug Development : Its structural properties make it a candidate for further exploration in drug development processes, particularly in the design of inhibitors for various biological targets .

4. Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications of [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride:

  • Case Study on Enzyme Inhibition : Research has demonstrated that compounds similar to this compound can act as selective inhibitors for certain enzymes, such as protein arginine methyltransferases (PRMTs). These inhibitors were shown to bind effectively to enzyme sites, providing insights into their mechanisms of action and potential therapeutic uses .
  • Drug Metabolism Studies : Studies employing high-performance liquid chromatography coupled with tandem mass spectrometry have been used to analyze the metabolic pathways of drugs involving similar amino acid derivatives. These findings contribute to understanding how such compounds are processed in biological systems and their implications for drug design .

Comparative Data Table

Application AreaSpecific UseKey Findings
ChemistryChiral building blockFacilitates synthesis of complex molecules
BiologyEnzyme-substrate interactionsEnhances understanding of biochemical pathways
MedicineTherapeutic agentPotential for new drug development
IndustrySpecialty chemicalsValuable for producing unique chemical entities

Mechanism of Action

The mechanism by which (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(2-Aminoacetamido)-4-(methylthio)butanoate Hydrochloride ()

Molecular Formula : C₉H₁₉ClN₂O₃S
Molecular Weight : 270.78 g/mol
Key Differences :

  • Ester vs.
  • Solubility : Reduced water solubility compared to the carboxylic acid form due to the ester moiety.
  • Applications: Utilized in non-clinical research (e.g., analytical testing, industrial synthesis) rather than direct therapeutic applications .

Methionine Derivatives

Structural Similarity :

  • Both compounds feature a methylthio group, akin to methionine’s side chain. However, the amide bond to glycine and hydrochloride salt in [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride distinguishes it from free methionine.
  • Functional Advantages : The hydrochloride salt improves stability and solubility over methionine, which is prone to oxidation at the thioether group.

N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide ()

Key Contrasts :

  • Heterocyclic vs. Linear Backbone : This compound contains a thiazole ring with a chloromethyl group, unlike the linear butanamido chain in the target compound.
  • Sulfonyl vs. Thioether Group : The phenylsulfonyl moiety offers electron-withdrawing properties, whereas the methylthio group in the parent compound is electron-donating, influencing reactivity and biological interactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Applications
This compound C₇H₁₄ClN₂O₃S 250.76 Amide, amino, thioether, carboxylic acid High (aqueous) Pharmaceutical research
Ethyl 2-(2-aminoacetamido)-4-(methylthio)butanoate hydrochloride () C₉H₁₉ClN₂O₃S 270.78 Amide, amino, thioether, ester Moderate (organic solvents) Lab-scale synthesis
Methionine C₅H₁₁NO₂S 149.21 Amino, thioether, carboxylic acid High (aqueous) Protein synthesis, metabolism

Research Findings and Functional Implications

Bioavailability: The hydrochloride form of [2-Amino-4-(methylsulfanyl)butanamido]acetic acid demonstrates superior aqueous solubility compared to its ester analog, making it preferable for in vitro studies requiring physiological conditions .

Synthetic Utility : The ethyl ester variant () serves as an intermediate in peptide synthesis, where ester groups are later hydrolyzed to carboxylic acids .

Thioether Reactivity: Unlike sulfonyl-containing analogs (), the methylthio group in the target compound participates in redox reactions, mimicking endogenous methionine pathways in metabolic studies .

Biological Activity

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride, also known as a derivative of amino acids with unique functional groups, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current literature.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methylthio group and an amide linkage, which contribute to its reactivity and biological activity. The synthesis typically involves several steps:

  • Starting Material : Utilization of a chiral amino acid.
  • Protection of Functional Groups : Employing protecting groups to shield reactive sites.
  • Formation of Amide Bond : Coupling with a suitable carboxylic acid derivative.
  • Introduction of Methylthio Group : Using thiol reagents.
  • Deprotection : Removal of protecting groups to yield the final product.
  • Hydrochloride Formation : Conversion to hydrochloride for stability and solubility .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions influence the compound's binding affinity and specificity for various biochemical pathways .

Antimicrobial Activity

Research indicates that compounds similar to [2-Amino-4-(methylsulfanyl)butanamido]acetic acid exhibit significant antimicrobial properties. For instance, structural analogs have shown selective inhibition against various bacterial strains including Escherichia coli and Klebsiella species . The minimum inhibitory concentrations (MIC) for these compounds suggest effective antibacterial activity, making them potential candidates for therapeutic applications.

Cytotoxicity Studies

A detailed analysis of cytotoxicity reveals that derivatives of this compound can exhibit varying degrees of toxicity against different cell lines. For example, studies on related compounds have shown cytotoxic effects measured by CC50 values (the concentration that kills 50% of the cells) across multiple cancer cell lines .

Compound CodeCytotoxicity (CC50 µM)Antiviral Activity IC50 (µM)
Compound A670320
Compound B274100
Compound C29980

This table illustrates the comparative cytotoxicity and antiviral activity of related compounds, indicating that modifications in structure can significantly impact biological outcomes.

Case Studies

  • Antimicrobial Efficacy : A study examining the efficacy of phosphonotripeptide derivatives containing similar amino acid structures reported effective inhibition against bacterial strains relevant in clinical settings, highlighting the potential for developing new antibiotics .
  • Cytotoxic Effects : Research on novel heterocyclic compounds revealed varying cytotoxic effects on human cell lines, suggesting that structural modifications can enhance or diminish biological activity .

Applications in Research and Medicine

The unique properties of this compound position it as a valuable tool in several fields:

  • Medicinal Chemistry : As a building block for synthesizing new therapeutic agents targeting bacterial infections.
  • Biochemical Research : In studies involving enzyme-substrate interactions and protein folding mechanisms.
  • Pharmaceutical Development : Potential use in drug formulation aimed at treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride, and how do structural analogs inform its synthetic pathway?

  • Methodological Answer : The synthesis of this compound requires careful control of sulfhydryl (-SH) group reactivity and protection of the amino group during coupling reactions. Structural analogs, such as ethyl glycylmethioninate hydrochloride (C₉H₁₉ClN₂O₃S), demonstrate that ethyl ester intermediates can stabilize reactive groups during stepwise synthesis . Key steps include:

  • Amino acid coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization.
  • Sulfhydryl protection : Employ tert-butylthio or trityl groups to prevent oxidation during synthesis .
  • Hydrochloride salt formation : Final purification via recrystallization in acidic ethanol ensures stability .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection at 214 nm (amide bond absorption) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., C₉H₁₉ClN₂O₃S: theoretical 270.78 g/mol) via ESI-MS .
  • NMR : Verify stereochemistry and functional groups (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm in ¹H NMR) .

Advanced Research Questions

Q. What experimental design strategies address contradictions in solubility or stability data for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or pH variations. Use an embedded experimental design :

  • Quantitative phase : Measure solubility in buffered solutions (pH 2–9) using UV-Vis spectroscopy.
  • Qualitative phase : Conduct stability studies (e.g., TGA/DSC) to correlate degradation with environmental factors (humidity, light) .
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify dominant variables (e.g., ionic strength) affecting data reproducibility .

Q. How does the methylsulfanyl group influence the compound’s bioactivity, and what in vitro models are optimal for mechanistic studies?

  • Methodological Answer : The methylsulfanyl moiety enhances membrane permeability via lipophilic interactions. For mechanistic studies:

  • Cell-based assays : Use Caco-2 monolayers to evaluate permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
  • Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (Km < 10 μM suggests competitive inhibition) .
  • ROS modulation : Quantify reactive oxygen species (ROS) in HEK-293 cells via DCFH-DA assay to assess antioxidant potential .

Q. What are the best practices for handling and storing this compound to ensure long-term stability in research settings?

  • Methodological Answer :

  • Storage : Store at 2–8°C in amber vials under argon to prevent oxidation of the sulfhydryl group .
  • Reconstitution : Use degassed, pH 4.5 acetate buffer to minimize thiol-disulfide interchange .
  • Quality control : Perform monthly HPLC checks to monitor degradation (e.g., new peaks > 2% indicate instability) .

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